molecular formula C31H32N2O4 B247194 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B247194
M. Wt: 496.6 g/mol
InChI Key: FFHBVZKBFZYTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. It also has anxiolytic effects, which can help in the treatment of anxiety disorders. Additionally, it has been found to have neuroprotective effects, which can help in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the activity of various enzymes and receptors in the body. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of its potential as a neuroprotective agent for the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine involves a multi-step process that includes the reaction of 3-(Benzyloxy)-4-methoxybenzaldehyde with piperazine in the presence of a catalyst, followed by the reaction of the resulting product with 2-naphthoic acid in the presence of a coupling agent. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine has been widely used in scientific research due to its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-anxiety properties. It has also been used in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine

Molecular Formula

C31H32N2O4

Molecular Weight

496.6 g/mol

IUPAC Name

1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C31H32N2O4/c1-35-29-14-11-25(19-30(29)37-22-24-7-3-2-4-8-24)21-32-15-17-33(18-16-32)31(34)23-36-28-13-12-26-9-5-6-10-27(26)20-28/h2-14,19-20H,15-18,21-23H2,1H3

InChI Key

FFHBVZKBFZYTRV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OCC5=CC=CC=C5

Origin of Product

United States

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